![molecular formula C13H22N2O4 B2593941 叔丁基N-[(4-氨基螺[2-氧代双环[2.1.1]己烷-3,3'-氧杂环戊烷]-1-基)甲基]氨基甲酸酯 CAS No. 2490401-59-5](/img/structure/B2593941.png)

叔丁基N-[(4-氨基螺[2-氧代双环[2.1.1]己烷-3,3'-氧杂环戊烷]-1-基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

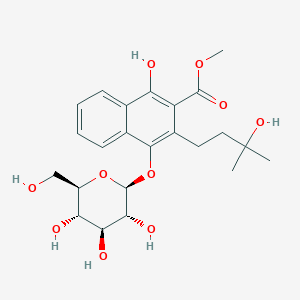

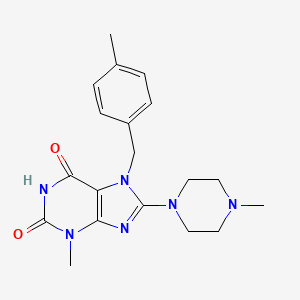

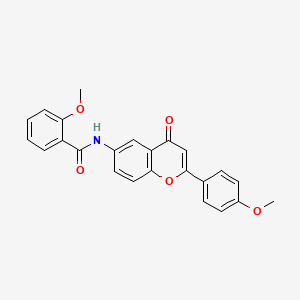

“Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methyl]carbamate” is a chemical compound with the molecular formula C13H22N2O4. It is related to 2-oxabicyclo[2.1.1]hexanes, which are saturated bioisosteres of the ortho-substituted phenyl ring .

Synthesis Analysis

The synthesis of related compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexane modules, has been achieved through the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This efficient and modular approach opens the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of this compound includes a 2-oxabicyclo[2.1.1]hexane moiety, which is a saturated bioisostere of the ortho-substituted phenyl ring . Crystallographic analysis has revealed that these structures and the ortho-substituted phenyl ring have similar geometric properties .Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methyl]carbamate” are not mentioned in the available literature, the related 2-oxabicyclo[2.1.1]hexanes have been used to replace the phenyl ring in bioactive compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.33. Other physical and chemical properties are not specified in the available literature.科学研究应用

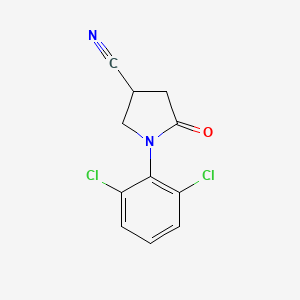

螺环化合物的合成

螺环丙烷化杀虫剂类似物的合成,如噻虫胺和吡虫啉,证明了螺环和氧杂环结构在开发在农业中具有潜在应用的新化学实体中的效用。关键的合成步骤涉及共环化,展示了螺环骨架在生成具有生物活性的化合物方面的多功能性 (Brackmann 等人,2005)。

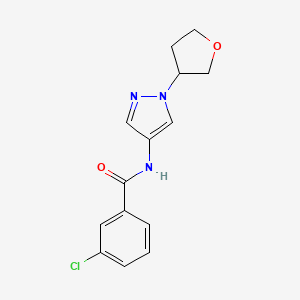

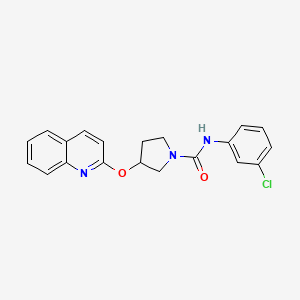

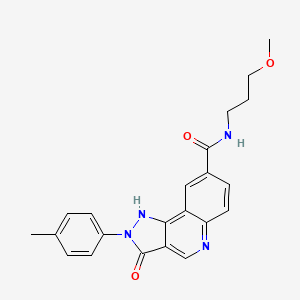

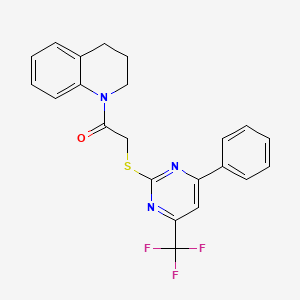

杂环化合物的开发

含有活性亚甲基的化合物与各种试剂反应的研究突出了合成具有多种生物活性的杂环化合物的潜力。这种方法可以导致发现具有增强性能的新药和材料 (Moskalenko & Boev,2012)。

碳环类似物的制备

2'-脱氧核苷酸的碳环类似物的合成对于核酸研究非常重要,这证明了此类结构在药物化学中的相关性。这些类似物有助于研究核苷酸衍生物的构效关系 (Ober 等人,2004)。

受限肽模拟物的合成

受限肽模拟物的合成,例如由焦谷氨酸合成的2-氧代-3-(N-9-芴甲氧羰基氨基)-1-氮杂双环[4.3.0]壬烷-9-羧酸,说明了这些结构在开发基于肽的新型药物发现工具中的应用。这些模拟物可以作为刚性二肽类似物用于构效关系研究 (Mandal 等人,2005)。

新型非天然氨基酸

新型螺[2.3]己烷氨基酸的合成,作为γ-氨基丁酸 (GABA) 的构象受限类似物,突出了这些结构在神经科学研究中的重要性。这些类似物可以作为 GABA 能级联的调节剂进行探索,可能导致神经系统疾病的新疗法 (Yashin 等人,2017)。

未来方向

The development of saturated bioisosteres of the ortho-substituted phenyl ring, such as 2-oxabicyclo[2.1.1]hexanes, suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds . This could lead to novel structures with improved physicochemical properties .

属性

IUPAC Name |

tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-10(2,3)18-9(16)15-6-11-4-12(14,5-11)13(19-11)7-17-8-13/h4-8,14H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOSQLZUSNKBRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)COC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide](/img/structure/B2593858.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2593861.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2593873.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2593874.png)

![2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2593879.png)

![5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2593880.png)